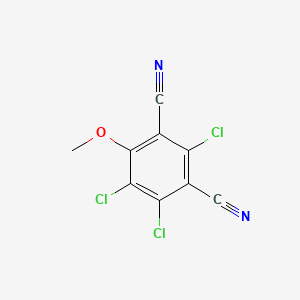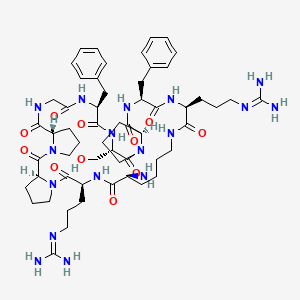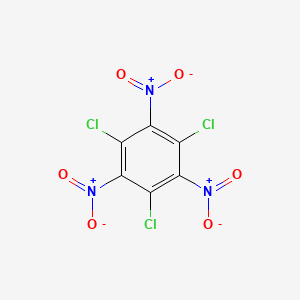
2-Heptylphenol
Vue d'ensemble
Description
2-Heptylphenol is a chemical compound with the molecular formula C13H20O . It is also known by other names such as Heptylphenol and Phenol, 2-heptyl .
Synthesis Analysis
The synthesis of phenols like 2-Heptylphenol can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of 2-Heptylphenol consists of 13 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The InChIKey for 2-Heptylphenol is FIWYWGLEPWBBQU-UHFFFAOYAA .Chemical Reactions Analysis
Phenols like 2-Heptylphenol can be analyzed using open-tubular, capillary column gas chromatography procedures . This method is effective for a wide range of compounds and can be used for both single-column and dual-column/dual-detector approaches .Applications De Recherche Scientifique
Cancer Research and Treatment :
- Small molecule inhibitors targeting cancer metabolism and epigenetics have been a focus, with the discovery of compounds that inhibit both nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylase (HDAC). These compounds, like compound 35, have shown potential in inducing cell apoptosis and autophagy in cancer cells, demonstrating effectiveness in vivo in antitumor efficacy in the HCT116 xenograft model (Dong et al., 2017).
Environmental Toxicology :
- The toxicity and toxicokinetics of 4-heptylphenol in juvenile Atlantic cod were studied to assess environmental concerns due to its hydrophobic properties and slow biodegradation. The study found moderate hydrophobicity and toxicity to juvenile cod, with a significant bioconcentration factor, indicating potential environmental risks (Tollefsen et al., 1998).
Polyphenol Research :
- Polyphenols have been studied extensively for their biological activities and applications in medical, cosmetic, dietary supplement, and food industries. Recent advancements in polyphenol research highlight their interaction with microbiomes and mitochondria, their metabolism, and health benefits, including roles in disease prevention and as prophylactic measures (Rajha et al., 2021).
Herbicidal Properties :
- The phytotoxic activity of the allelochemical 2,4-Di-Tert-butylphenol was evaluated on two weed species, indicating its potential as a natural herbicide. The study demonstrated significant effects on weed growth parameters, suggesting its application in weed management (Chuah et al., 2016).
Photocyclization and Photoaddition Reactions :
- The photochemistry of benzannelated derivatives of 2-phenylphenol was studied, revealing various reactions including reverse proton transfer, addition of hydroxylic solvents, and electrocyclic ring closure. This research provides insights into the reactions of quinone methides following excited-state proton transfer to aromatic carbon atoms (Lukeman et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-heptylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h7-8,10-11,14H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWYWGLEPWBBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031515 | |
| Record name | 2-Heptylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptylphenol | |
CAS RN |
5284-22-0, 26997-02-4 | |
| Record name | 2-Heptylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5284-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, o-heptyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, heptyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026997024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-aminohexanenitrile;N'-[6-(6-aminohexylamino)hexyl]hexane-1,6-diamine;N'-(6-aminohexyl)hexane-1,6-diamine;2-(chloromethyl)oxirane;hexane-1,6-diamine;hexanedinitrile;piperidine-2-carbonitrile;pyridine-2,4-diamine](/img/structure/B1615310.png)










